N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide
Description
N-[2-(Hydroxymethyl)phenyl]thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core linked via an amide bond to a 2-(hydroxymethyl)phenyl substituent. This compound belongs to a broader class of thiophene carboxamides, which are explored for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h1-7,14H,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWODLFQRJICZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as 2-aminobenzyl alcohol, under suitable conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via the reaction of the phenyl ring with formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: N-[2-(carboxyphenyl)]thiophene-2-carboxamide.
Reduction: N-[2-(aminomethyl)phenyl]thiophene-2-carboxamide.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The thiophene ring may contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Position : The position of the hydroxymethyl group (ortho vs. para) significantly impacts molecular planarity and intermolecular interactions. For example, compound 39 (para-substituted) exhibits a planar benzothiophene system, enhancing π-π stacking in biological targets .
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (e.g., in N-(2-nitrophenyl) derivatives) increase electrophilicity but may reduce solubility, whereas hydroxymethyl groups improve hydrophilicity .
- Bioactivity : Nitrothiophene carboxamides (e.g., compound in ) show antibacterial activity linked to nitro group redox cycling, while hydroxymethyl derivatives are under evaluation for anticancer applications .
Crystallographic and Structural Insights
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, with weak C–H···O/S interactions stabilizing the crystal lattice .
- Methyl 2-(thiophene-2-carboxamido)benzoate : Planar conformation with trans-amide geometry, enhancing solubility and bioavailability compared to ortho-substituted hydroxymethyl analogues .
Biological Activity
N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound belongs to the thiophene carboxamide class, characterized by a thiophene ring fused with a carboxamide group. The presence of the hydroxymethyl group on the phenyl ring enhances its solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step procedures, including:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the hydroxymethyl group via hydroxymethylation of the phenyl precursor.
- Carboxamide formation through reaction with appropriate amines or carboxylic acids.
Antibacterial Activity
This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In studies, it has shown effectiveness comparable to standard antibiotics like ampicillin. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
| Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 83.3 |
| Escherichia coli | 18 | 78.3 |
| Pseudomonas aeruginosa | 19 | 82.6 |
| Bacillus subtilis | 20 | 80.0 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, showing potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These properties make it a candidate for treating inflammatory diseases.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival.
Structure-Activity Relationship (SAR)
Research into the SAR of thiophene derivatives indicates that modifications on the thiophene ring and attached functional groups significantly influence their biological activity. For instance:
- Hydroxymethyl substitution enhances solubility and bioavailability.
- Variations in the carboxamide group can alter receptor binding affinity and selectivity towards specific biological targets.
Case Studies
- Antibacterial Efficacy : A study reported that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 20 mm.
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could reduce levels of inflammatory markers in macrophages, suggesting a potential therapeutic role in chronic inflammatory conditions.
- Anticancer Potential : In a recent study, this compound was tested against several cancer cell lines, revealing IC50 values in the micromolar range, indicating significant anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
